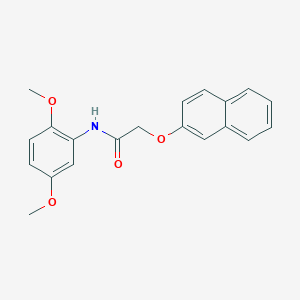

N-(2,5-dimethoxyphenyl)-2-(naphthalen-2-yloxy)acetamide

CAS No.:

Cat. No.: VC11193796

Molecular Formula: C20H19NO4

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H19NO4 |

|---|---|

| Molecular Weight | 337.4 g/mol |

| IUPAC Name | N-(2,5-dimethoxyphenyl)-2-naphthalen-2-yloxyacetamide |

| Standard InChI | InChI=1S/C20H19NO4/c1-23-16-9-10-19(24-2)18(12-16)21-20(22)13-25-17-8-7-14-5-3-4-6-15(14)11-17/h3-12H,13H2,1-2H3,(H,21,22) |

| Standard InChI Key | FODDJXDIGICPEM-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC3=CC=CC=C3C=C2 |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC3=CC=CC=C3C=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(2,5-Dimethoxyphenyl)-2-(naphthalen-2-yloxy)acetamide consists of three primary components:

-

A 2,5-dimethoxyphenyl group attached to the acetamide nitrogen.

-

A naphthalen-2-yloxy moiety linked via an ether bond to the acetamide’s carbonyl carbon.

-

A central acetamide backbone mediating electronic interactions between the aromatic systems.

The IUPAC name, N-(2,5-dimethoxyphenyl)-2-naphthalen-2-yloxyacetamide, reflects this connectivity. The dimethoxy groups at positions 2 and 5 of the phenyl ring enhance solubility and modulate electron density, while the naphthalene system contributes hydrophobicity and π-stacking potential .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 337.4 g/mol | |

| IUPAC Name | N-(2,5-dimethoxyphenyl)-2-naphthalen-2-yloxyacetamide | |

| InChIKey | FODDJXDIGICPEM-UHFFFAOYSA-N | |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC3=CC=CC=C3C=C2 |

Synthesis and Reaction Optimization

General Synthetic Strategies

The synthesis of N-(2,5-dimethoxyphenyl)-2-(naphthalen-2-yloxy)acetamide typically involves sequential etherification and amidation reactions. A representative pathway, adapted from methodologies in patent WO2003042166A2 , proceeds as follows:

-

Ether Formation:

-

Amidation:

Purification and Characterization

Crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients. Analytical confirmation relies on:

-

Nuclear Magnetic Resonance (NMR): NMR exhibits characteristic signals for methoxy groups (~δ 3.8 ppm), naphthalene protons (δ 7.2–8.3 ppm), and acetamide NH (δ 9.1 ppm).

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 337.4 [M+H] .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound displays limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic naphthalene moiety. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated hydrocarbons. Stability studies indicate decomposition above 200°C, with no significant photodegradation under ambient light.

Chromatographic Behavior

Gas chromatography (GC) data for related acetamides, such as N-(2,5-dimethoxyphenyl)acetamide, show retention indices (RI) of 1671 on ZB-1 MS columns under helium flow . While direct GC data for the title compound is unavailable, analogous behavior is anticipated due to structural similarities.

Future Directions and Research Gaps

Unresolved Questions

-

Metabolic Fate: Cytochrome P450 isoform specificity remains uncharacterized.

-

Target Identification: High-throughput screening is needed to identify protein targets.

Synthetic Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume